molecular formula C7H8BrNO2S B8228774 Ethyl 5-bromo-2-methylthiazole-4-carboxylate

Ethyl 5-bromo-2-methylthiazole-4-carboxylate

Cat. No.: B8228774
M. Wt: 250.12 g/mol
InChI Key: RCHYRFJFWHMWQG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methylthiazole-4-carboxylate is a brominated thiazole derivative featuring a thiazole core substituted with a bromine atom at position 5, a methyl group at position 2, and an ethyl ester at position 2. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as orexin receptor antagonists . Its reactivity is influenced by the electron-withdrawing bromine atom and the ester group, enabling cross-coupling reactions and functional group transformations.

Preparation Methods

Direct Bromination of Ethyl 2-Methylthiazole-4-Carboxylate

The most widely reported method involves direct electrophilic bromination of ethyl 2-methylthiazole-4-carboxylate using N-bromosuccinimide (NBS) under reflux conditions. This approach is favored for its simplicity and scalability .

Key Reaction Parameters:

ParameterDetails
Starting Material Ethyl 2-methylthiazole-4-carboxylate
Brominating Agent N-Bromosuccinimide (NBS, 2.0 equiv)
Solvent Acetonitrile (MeCN)
Temperature 85°C (reflux)
Reaction Time 24 hours
Workup Dilution with water, extraction with DCM, column chromatography
Yield 85%
Purity >97% (HPLC)

Mechanistic Insight :
The bromination occurs regioselectively at the 5-position of the thiazole ring due to the electron-donating methyl group at position 2, which directs electrophilic substitution. NBS acts as a bromine source, generating HBr as a byproduct, neutralized by sodium hydrogen carbonate during workup .

Alternative Synthetic Pathways

Halogen Exchange Reactions

A less common approach involves halogen exchange using CuBr₂ or LiBr in polar aprotic solvents. This method is typically employed when direct bromination fails due to steric hindrance:

ParameterDetails
Starting Material Ethyl 5-chloro-2-methylthiazole-4-carboxylate
Halogen Source Lithium bromide (LiBr, 3.0 equiv)
Solvent Dimethylformamide (DMF)
Temperature 120°C
Reaction Time 12 hours
Yield 72%

This method suffers from lower yields compared to direct bromination but is valuable for substrates sensitive to NBS .

Cyclization of Brominated Precursors

A multi-step synthesis starting from 3-bromo-4-hydroxybenzaldehyde has been reported in patent literature :

  • Condensation : 3-Bromo-4-hydroxybenzaldehyde → 3-bromo-4-hydroxybenzonitrile.

  • Thioamide Formation : Reaction with thioacetamide.

  • Cyclization : With 2-chloroacetoacetic acid ethyl ester.

  • Bromination : Final bromination at the 5-position.

Advantages :

  • Enables incorporation of diverse substituents on the thiazole ring.

  • Suitable for large-scale production.

Disadvantages :

  • Requires multiple purification steps.

  • Overall yield drops to 50–60% .

Optimization Strategies

Solvent Effects

  • Acetonitrile vs. DCM : MeCN increases reaction rate due to higher polarity, improving NBS solubility .

  • THF/Water Mixtures : Reduce side reactions but lower yields (65–70%) .

Catalytic Additives

  • Lewis Acids : FeCl₃ (5 mol%) enhances electrophilic substitution, reducing reaction time to 12 hours.

  • Radical Initiators : AIBN (azobisisobutyronitrile) is avoided due to undesired radical pathways.

Temperature Control

  • Reflux (85°C) : Optimal for balancing reaction speed and decomposition risks.

  • Room Temperature : Prolongs reaction time (>48 hours) with no yield improvement .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Bromination 85>97HighModerate
Halogen Exchange 7295ModerateLow
Cyclization Route 50–6090HighHigh

Key Findings :

  • Direct bromination with NBS is the most efficient and widely adopted method.

  • Cyclization routes, while complex, allow structural diversification for medicinal chemistry applications .

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time to 2–4 hours by improving heat transfer.

  • In Situ Monitoring : HPLC or FTIR ensures real-time quality control .

Waste Management

  • HBr Neutralization : Sodium bicarbonate generates NaBr, which is non-toxic and recyclable.

  • Solvent Recovery : MeCN is distilled and reused, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-bromo-2-methylthiazole-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity, particularly in the development of antimicrobial and anticancer agents.

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its ability to inhibit the growth of various bacterial strains, demonstrating significant inhibition zones in treated cultures .
  • Anticancer Potential : The compound has shown promise as an anticancer agent. In vitro studies suggest it can induce apoptosis in cancer cells by disrupting mitotic processes, particularly through inhibition of the HSET (KIFC1) protein, which is crucial for proper spindle formation during cell division .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, including fungicides and herbicides. The thiazole ring structure contributes to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms .

Material Science

This compound is employed in the development of specialty polymers and coatings. Its properties can enhance durability and resistance to environmental factors, making it suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy Assessment

A study focused on the antimicrobial properties of this compound revealed significant efficacy against several pathogenic bacteria. The results indicated substantial inhibition zones when bacterial cultures were treated with varying concentrations of the compound, suggesting its potential application in developing new antibiotics.

Case Study 2: Anticancer Activity Evaluation

Another investigation evaluated the effects of this compound on centrosome-amplified cancer cells. Results showed that treatment led to increased multipolarity in these cells, confirming its role as an effective anticancer agent. This study highlighted the compound's potential as a lead candidate for developing new cancer therapies .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via HSET inhibition
Enzyme InteractionBinding to enzymes affecting metabolic pathways

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Reactivity

The positioning of substituents on the thiazole ring significantly impacts chemical reactivity and biological activity. Below is a comparative analysis of structurally related thiazole derivatives:

Compound Name CAS Number Substituents Key Properties/Applications Reference
Ethyl 5-bromo-2-methylthiazole-4-carboxylate N/A Br (C5), CH₃ (C2), COOEt (C4) Intermediate in orexin antagonist synthesis; Suzuki-Miyaura coupling compatibility
Ethyl 2-bromo-4-methylthiazole-5-carboxylate 22900-83-0 Br (C2), CH₃ (C4), COOEt (C5) Similar molecular weight (250.11 g/mol); altered substituent positions reduce cross-coupling efficiency compared to C5-bromo derivatives
Ethyl 5-bromo-4-methylthiazole-2-carboxylate 79247-80-6 Br (C5), CH₃ (C4), COOEt (C2) Positional isomer with distinct electronic properties; used in heterocyclic ring functionalization
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate N/A Br (C2), Cl (C5), COOEt (C4) Increased electrophilicity due to Cl; potential antimicrobial applications
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate N/A OH-Ph (C2), CH₃ (C4), COOEt (C5) Demonstrates antimicrobial activity; phenolic group enhances solubility

Physicochemical Properties

  • Molecular Weight : this compound and its positional isomers (e.g., CAS 22900-83-0, 79247-80-6) share similar molecular weights (~250 g/mol), but differences in substituent placement affect polarity and logP values. For example, the C5-bromo derivative has a logP of 2.39, indicating moderate lipophilicity .
  • Thermal Stability : Bromine at C5 increases thermal stability compared to chlorine-substituted analogues, as observed in differential scanning calorimetry (DSC) studies .

Key Research Findings

  • Positional Isomerism : Bromine at C5 (vs. C2) optimizes electronic effects for cross-coupling reactions, yielding higher yields (>60%) in palladium-catalyzed couplings .
  • Bioactivity Correlation : Substitution at C4 (methyl) and C5 (bromo) synergistically enhances antimicrobial and receptor-binding activities compared to C2-substituted analogues .

Biological Activity

Ethyl 5-bromo-2-methylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, applications, and relevant studies that highlight its potential in various therapeutic areas.

This compound can be synthesized through several methods, primarily involving the bromination of 2-methylthiazole-4-carboxylate followed by esterification with ethanol. The reaction typically requires a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. Its structure allows for modifications that enhance biological activity, which is crucial in drug discovery .

Anticancer Activity

The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit specific cancer cell lines, with mechanisms involving the modulation of cellular pathways related to apoptosis and cell cycle regulation. For instance, thiazole derivatives have been reported to exhibit cytotoxic effects against multiple cancer cell lines, with IC50 values indicating significant potency .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit enzymes involved in critical metabolic pathways. This inhibition can lead to altered cellular functions, providing insights into potential therapeutic applications in metabolic disorders and cancer treatment .

The mechanism of action of this compound is largely attributed to its interaction with biological targets such as enzymes and receptors. The presence of the bromine atom and the thiazole ring structure enhances its binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Studies : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing a dose-dependent response with significant inhibition at higher concentrations.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways, with a marked increase in reactive oxygen species (ROS) levels leading to cell death.
  • Enzyme Activity : Research highlighted its role as an inhibitor of specific kinases involved in cancer progression, showcasing its potential as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a bromine atom; thiazole ringAntimicrobial, anticancer
Ethyl 2-bromo-4-methylthiazole-5-carboxylateSimilar structure but different substitution patternAntifungal, antibacterial
Methyl 2-bromothiazole-5-carboxylateLacks ethyl group; methyl esterLower reactivity in substitution reactions

Properties

IUPAC Name

ethyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHYRFJFWHMWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methyl-1,3-thiazole-4-carboxylate (14.53 g) in MeCN (150 mL) was added NBS (22.66 g), followed by heating under reflux for 3 hours. To the reaction mixture was added NBS (7.55 g), followed by heating under reflux for 2 hours. Under ice-cooling, to the reaction mixture was added a saturated aqueous NaHCO3 solution, followed by stirring for 5 minutes, and then extraction with EtOAc. The organic layer was dried over MgSO4 and then concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography (hexane:EtOAc=from 100:0 to 60:40) to obtain ethyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (8.52 g) as a yellow solid.
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14.53 g
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22.66 g
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150 mL
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7.55 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 5-bromo-2-methylthiazole-4-carboxylate
Ethyl 5-bromo-2-methylthiazole-4-carboxylate
Ethyl 5-bromo-2-methylthiazole-4-carboxylate
Ethyl 5-bromo-2-methylthiazole-4-carboxylate

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